molecular formula C12H18N2O6S B2624334 methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate CAS No. 868213-99-4

methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2624334
CAS No.: 868213-99-4
M. Wt: 318.34
InChI Key: AFPRBTYRXHTFPE-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a sulfamoyl group containing a 2,2-dimethoxyethyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate typically involves the reaction of 4-aminophenyl carbamate with 2,2-dimethoxyethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytosolic phospholipase A2α.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of cytosolic phospholipase A2α, preventing the enzyme from catalyzing the hydrolysis of phospholipids. This inhibition reduces the production of inflammatory mediators such as prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • Methyl 4-{N-[2-(indol-3-yl)ethyl]sulfamoyl}benzoate
  • N-Substituted 4-sulfamoylbenzoic acid derivatives

Comparison: Methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate is unique due to its specific sulfamoyl group containing a 2,2-dimethoxyethyl moiety. This structural feature imparts distinct chemical properties and biological activities compared to other similar compounds. For example, the presence of the dimethoxyethyl group enhances its solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O6S/c1-18-11(19-2)8-13-21(16,17)10-6-4-9(5-7-10)14-12(15)20-3/h4-7,11,13H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPRBTYRXHTFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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